molecular formula C16H14N2O3 B8481179 1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]- CAS No. 195819-18-2

1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]-

Cat. No.: B8481179
CAS No.: 195819-18-2
M. Wt: 282.29 g/mol
InChI Key: VZHGPBQCWGDYET-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized isoindoline derivatives, while reduction can produce reduced isoindoline compounds .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]- has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group on the pyridine ring and the ethyl linkage to the isoindoline-1,3-dione core contribute to its unique reactivity and potential therapeutic applications .

Properties

CAS No.

195819-18-2

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2-[2-(6-methoxypyridin-2-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C16H14N2O3/c1-21-14-8-4-5-11(17-14)9-10-18-15(19)12-6-2-3-7-13(12)16(18)20/h2-8H,9-10H2,1H3

InChI Key

VZHGPBQCWGDYET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

ADDP (49.0 g, 194.09 mmol) was added to a mixture of 2-(6-methoxypyridin-2-yl)ethanol (22.87 g, 149.30 mmol), phthalimide (24.16 g, 164.23 mmol), tributylphosphine (48.5 mL, 194.09 mmol) and THF (340 mL) at 0° C. under argon atmosphere to give a solution. The solution was stirred at room temperature for 16 hr, to the reaction mixture was added ethyl acetate (about 500 mL), and the mixture was stirred at 0° C. for 20 min. The insoluble substance was removed by filtration with ethyl acetate, and washed with ethyl acetate. The filtrate was poured into water (1000 mL), and the mixture was extracted with ethyl acetate (×3). The organic layer was washed with water and brine, and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent gradient; 5→20% ethyl acetate/hexane), and the precipitate was collected by filtration with hexane to give 2-(2-(6-methoxypyridin-2-yl)ethyl)isoindoline-1,3-dione (29.03 g, 103 mmol, 69%) as an off-white powder.
Name
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
22.87 g
Type
reactant
Reaction Step One
Quantity
24.16 g
Type
reactant
Reaction Step One
Quantity
48.5 mL
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

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